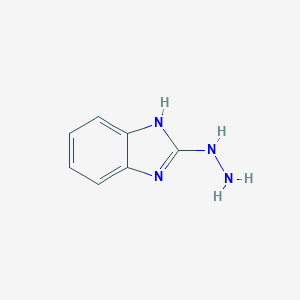

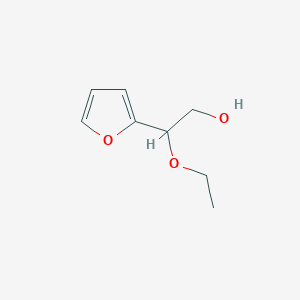

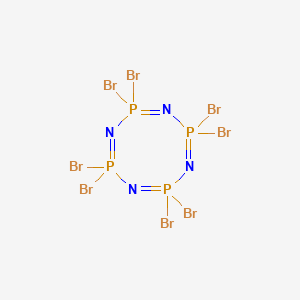

![molecular formula C10H14N2O2 B080907 [2-(4-methoxyphenyl)ethyl]urea CAS No. 13576-85-7](/img/structure/B80907.png)

[2-(4-methoxyphenyl)ethyl]urea

Overview

Description

[2-(4-methoxyphenyl)ethyl]urea, also known as 4-methoxyphenethylurea, is a compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of the 4-methoxyphenethyl group into the urea structure enhances its potential for various biological interactions and applications.

Mechanism of Action

Target of Action

Urea, (4-methoxyphenethyl)-, also known as [2-(4-methoxyphenyl)ethyl]urea, is a derivative of urea and phenethylamine . They can engage key protein interactions due to their tunable physicochemical and structural properties .

Mode of Action

The mode of action of urea derivatives can vary depending on their structure and target. Urea is a major component of many daily skincare products and is widely used for its keratolytic emollient properties . It’s used topically for debridement and promotion of normal healing of hyperkeratotic surface lesions . The mode of action of urea goes far beyond its assumed passive role . It has been described that urea exerts specific gene regulatory activities affecting mRNA expression of certain genes that play a role in the differentiation of keratinocytes .

Biochemical Pathways

Unsymmetrical urea derivatives have been reported to play a significant role in a plethora of biological pathways . For example, the incorporation of phenethylamine, an active neurotransmitter in the human central nervous system, in urea-based derivatives, can lead to potential cardiac myosin activators for the treatment of systolic heart failure . Urea is the major end product of nitrogen metabolism in mammals, appearing in the urine. The most important biochemical pathway that leads to urea production in humans and other vertebrates is the Krebs urea cycle .

Pharmacokinetics

Studies on urea excretion by the normal kidney have contributed significantly to our understanding of nitrogen metabolism and renal function . In mammals, urea appears to have a function only in the kidney, where its accumulation in the renal medulla helps to improve the performance of the countercurrent multiplier, the renal mechanism for conserving water .

Result of Action

Many aromatic urea derivatives have been shown to have good anticancer activity . For example, unsymmetrical urea compounds containing a phenethylamine ring have been reported to have cytotoxicity against various cell lines .

Action Environment

It’s known that the reactions involving in-situ generated imidazolide intermediate proceed to completion in the absence of base and under air at room temperature, thus allowing access to sensitive functional groups . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and air exposure.

Biochemical Analysis

Biochemical Properties

Urea, (4-methoxyphenethyl)-, interacts with key protein interactions owing to their tunable physicochemical and structural properties . It is involved in reactions that proceed to completion in the absence of base and under air at room temperature .

Cellular Effects

Urea, (4-methoxyphenethyl)-, has been reported to have remarkable activity against tested cell lines, especially against the HeLa cell line . It influences cell function by engaging in key protein interactions .

Molecular Mechanism

The molecular mechanism of Urea, (4-methoxyphenethyl)-, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that the reactions involving this compound proceed to completion in the absence of base and under air at room temperature .

Dosage Effects in Animal Models

The effects of Urea, (4-methoxyphenethyl)-, vary with different dosages in animal models .

Metabolic Pathways

Urea, (4-methoxyphenethyl)-, is involved in various metabolic pathways .

Transport and Distribution

It is known that it interacts with key protein interactions .

Subcellular Localization

It is known that it interacts with key protein interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyphenethylurea typically involves the reaction of 4-methoxyphenethylamine with urea. One common method involves the formation of an imidazolide intermediate, which then reacts with 4-methoxyphenethylamine in aqueous conditions. This reaction proceeds to completion in the absence of a base and under air at room temperature, allowing access to sensitive functional groups .

Industrial Production Methods: Industrial production of 4-methoxyphenethylurea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-methoxyphenethylurea undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The urea moiety can be reduced under specific conditions to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like boron tribromide for demethylation.

Major Products:

Oxidation: Formation of 4-hydroxyphenethylurea.

Reduction: Formation of 4-methoxyphenethylamine derivatives.

Substitution: Formation of various substituted phenethylurea derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Phenethylurea: Lacks the methoxy group, resulting in different biological activities.

4-Hydroxyphenethylurea: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and interactions.

N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea: A selective GSK-3β inhibitor with different therapeutic applications

Uniqueness: 4-methoxyphenethylurea is unique due to the presence of the methoxy group, which enhances its potential for specific biological interactions and applications. This structural feature distinguishes it from other similar compounds and contributes to its unique properties and activities.

Properties

IUPAC Name |

2-(4-methoxyphenyl)ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHATGJEFZCVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159512 | |

| Record name | Urea, (4-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13576-85-7 | |

| Record name | Urea, (4-methoxyphenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (4-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trimethyl-[phenyl(trimethylsilyl)methyl]silane](/img/structure/B80834.png)

![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)